Product packaging for 3-Ethoxy-2-methoxybenzoic acid(Cat. No.:)

3-Ethoxy-2-methoxybenzoic acid

Cat. No.: B13532045
M. Wt: 196.20 g/mol
InChI Key: NCDQWSSXNMKFGO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Aromatic Carboxylic Acid Research

The study of aromatic carboxylic acids dates back to the 16th century with the discovery of benzoic acid. biosynth.com This foundational molecule, and its derivatives, have since become cornerstones of organic chemistry, driving research into their synthesis, properties, and applications. Early research focused on the isolation of these acids from natural sources, while later efforts, spurred by the development of synthetic methodologies, have led to the creation of a vast library of substituted benzoic acids with tailored properties for diverse applications in pharmaceuticals, dyes, and polymers. biosynth.comnih.gov

Significance of Alkoxy Functionalities in Organic Synthesis and Chemical Sciences

Alkoxy groups (an alkyl group single-bonded to an oxygen atom) are fundamental functional groups in organic chemistry. youtube.com Their presence in a molecule can significantly influence its physical and chemical properties, including solubility, reactivity, and biological activity. In organic synthesis, alkoxy groups are often introduced to modify the electronic nature of a molecule, acting as electron-donating groups through resonance, which can direct the course of chemical reactions. mdpi.com They are key components of ethers and esters, two vital classes of organic compounds. youtube.com The strategic placement of alkoxy groups is a common tactic in medicinal chemistry to enhance a drug's efficacy and metabolic stability.

Structural Classification and Nomenclature of Methoxy- and Ethoxybenzoic Acids

Methoxy- and ethoxybenzoic acids are derivatives of benzoic acid where a methoxy (B1213986) (-OCH₃) or ethoxy (-OCH₂CH₃) group is attached to the benzene (B151609) ring. Their classification is based on the position of these alkoxy substituents relative to the carboxyl group (-COOH) on the aromatic ring. The positions are designated by numbers (e.g., 2-, 3-, or 4-) or by the historical terms ortho-, meta-, and para-. For instance, 2-methoxybenzoic acid is also known as o-methoxybenzoic acid. foodb.ca When multiple different alkoxy groups are present, their positions are indicated by numbers, as in the case of 3-Ethoxy-2-methoxybenzoic acid.

Overview of Research Trajectories for Complex Benzoic Acid Derivatives

Modern research into complex benzoic acid derivatives is multifaceted. A significant area of investigation involves their use as building blocks in the synthesis of more complex molecules, including pharmaceuticals and functional materials. researchgate.net Researchers are exploring how the type and position of various substituents on the benzoic acid ring influence the properties and potential applications of the resulting materials. mdpi.com For example, the incorporation of alkoxy groups is a key strategy in the development of liquid crystals and advanced polymers. tandfonline.commdpi.com Furthermore, there is ongoing research into the biological activities of complex benzoic acid derivatives, with studies exploring their potential as antimicrobial, antifungal, and anticancer agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B13532045 3-Ethoxy-2-methoxybenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

3-ethoxy-2-methoxybenzoic acid

InChI

InChI=1S/C10H12O4/c1-3-14-8-6-4-5-7(10(11)12)9(8)13-2/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

NCDQWSSXNMKFGO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OC)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Ethoxy 2 Methoxybenzoic Acid

Classical Retrosynthetic Analyses and Precursor Derivations

Classical approaches to the synthesis of 3-ethoxy-2-methoxybenzoic acid often rely on the functionalization of pre-existing aromatic scaffolds, such as other benzoic acids, phenols, or benzaldehydes. These methods typically involve multi-step sequences that build the desired substitution pattern through well-established named reactions and functional group interconversions.

Synthesis from Related Benzoic Acid Scaffolds

A primary retrosynthetic disconnection for this compound involves the modification of a more readily available benzoic acid derivative. This strategy hinges on the selective introduction of the ethoxy and methoxy (B1213986) groups onto a benzoic acid core.

One common approach starts with a precursor like 2-methoxybenzoic acid or 3-hydroxybenzoic acid. For instance, the industrial preparation of 3-methoxybenzoic acid often involves the methylation of 3-hydroxybenzoic acid. sciencemadness.org Similarly, a precursor such as 3-bromobenzoic acid can be converted to 3-methoxybenzoic acid, demonstrating the feasibility of nucleophilic substitution on a halogenated benzoic acid scaffold. sciencemadness.org The synthesis of related compounds, like 3-ethoxy-2-fluoro-6-methoxybenzoic acid, has been achieved starting from 2-methoxybenzoic acid, indicating that functionalization of an existing methoxybenzoic acid scaffold is a viable route.

The carboxylate group itself can act as a directing group, although its directing power is considered moderate. researchgate.net This allows for regioselective metalation and subsequent functionalization. For example, 2-methoxybenzoic acid can be converted to its amide derivative, which then undergoes ortho-metalation to introduce substituents at a specific position. d-nb.info The choice of base and reaction conditions is crucial for controlling the site of metalation on alkoxybenzoic acids. researchgate.net

Table 1: Examples of Benzoic Acid Scaffolds in Synthesis

Starting Material Target/Intermediate Key Transformation Reference
3-Hydroxybenzoic Acid 3-Methoxybenzoic Acid Methylation sciencemadness.org
3-Bromobenzoic Acid 3-Methoxybenzoic Acid Methoxylation sciencemadness.org
2-Methoxybenzoic Acid 2-Methoxybenzamide derivative Ortho-metalation d-nb.info

Utilization of Phenolic Precursors and O-Alkylation Strategies

Phenols are excellent precursors for synthesizing alkoxy-substituted benzoic acids due to the relative ease of O-alkylation. The synthesis of this compound can be envisioned starting from a dihydroxybenzoic acid or a methoxy-hydroxybenzoic acid, such as 2-hydroxy-3-methoxybenzoic acid or 3-hydroxy-2-methoxybenzoic acid.

The Williamson ether synthesis is a cornerstone reaction for this approach, involving the reaction of a phenolate (B1203915) with an alkyl halide (e.g., ethyl iodide or diethyl sulfate) to form the ether linkage. sit.edu.cn However, a key challenge is achieving chemoselectivity, as the carboxylic acid moiety can also react. To address this, methods for the chemoselective alkylation of phenolic hydroxyl groups in the presence of carboxylic acids have been developed, often using phase-transfer catalysts. researchgate.net Phenolates are recognized as ambident nucleophiles, which means that under certain conditions, C-alkylation can compete with the desired O-alkylation. sit.edu.cn

Industrially, the synthesis of related compounds like 3-methoxybenzoic acid is accomplished by methylating 3-hydroxybenzoic acid. sciencemadness.org This highlights the practicality of using phenolic precursors for large-scale production. The reaction conditions, including the choice of base and solvent, are critical for maximizing the yield of the O-alkylated product.

Table 2: Common O-Alkylation Strategies for Phenols

Reaction Name Description Key Features Reference
Williamson Ether Synthesis Reaction of a phenolate with a primary alkyl halide. A fundamental method for ether formation. sit.edu.cn sit.edu.cn
Mitsunobu Reaction A redox-condensation reaction using an alcohol, a phosphine, and an azodicarboxylate. Occurs under mild conditions. sit.edu.cn sit.edu.cn

Strategies Involving Benzaldehyde (B42025) Intermediates

Another classical route involves the use of a substituted benzaldehyde as a key intermediate. The aldehyde functionality can be oxidized to a carboxylic acid in the final step of the synthesis. This approach allows for the assembly of the desired ethoxy and methoxy substitution pattern on a benzaldehyde ring before converting it to the target benzoic acid.

For example, a precursor such as 3-ethoxy-2-hydroxybenzaldehyde (3-ethoxysalicylaldehyde) could be methylated at the hydroxyl group, followed by oxidation of the aldehyde to yield this compound. A similar strategy is seen in the synthesis of 3-ethoxy-2-(hydroxyethoxy)benzaldehyde from 3-ethoxysalicylaldehyde. prepchem.com The subsequent oxidation of the aldehyde group to a carboxylic acid is a standard transformation, often achieved using reagents like potassium permanganate (B83412) or chromium trioxide.

The synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797) from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) via ethylation is a well-documented process, often using reagents like ethyl bromide or diethyl sulfate (B86663) in the presence of a base. chemicalbook.comgoogle.com This demonstrates the feasibility of building the required alkoxy groups on a benzaldehyde scaffold, which can then be oxidized to the corresponding benzoic acid.

Modern Synthetic Innovations and Reaction Pathways

More recent synthetic strategies focus on improving efficiency, selectivity, and functional group tolerance through the use of advanced catalytic systems and novel reaction pathways. These modern methods offer powerful alternatives to classical approaches for constructing highly substituted aromatic rings.

Catalytic Approaches in C-O Bond Formation

The formation of the aryl-oxygen bonds in the ethoxy and methoxy groups is a critical step. Modern catalysis has provided a suite of powerful tools for C-O bond formation, often operating under milder conditions than classical methods.

Palladium- and copper-catalyzed cross-coupling reactions have become particularly prominent for forming C(sp²)-O bonds. rsc.org These reactions can couple aryl halides or their equivalents with alcohols. For instance, the Ullmann condensation, a copper-catalyzed reaction, can be used to form diaryl ethers and could be adapted for the synthesis of alkoxybenzenes from halobenzenes and alkoxides. sciencemadness.org More recent developments in ligand design have significantly expanded the scope and efficiency of these metal-catalyzed C-O bond forming reactions. rsc.org

Recent research has also explored copper-promoted radical-mediated C-O bond formation as an alternative pathway. nih.gov Furthermore, novel methodologies using different metals and coupling partners are emerging. One such example is a palladium-catalyzed C-O bond formation strategy that utilizes aryl germanes as coupling partners with alcohols, which is notable for its mild, base-free conditions and tolerance of various functional groups. d-nb.info A method for synthesizing 2-ethoxybenzoic acid compounds utilizes cuprous chloride (CuCl) as an inexpensive and efficient catalyst for the ethoxylation step. google.com

Regioselective Functionalization Techniques for Aromatic Systems

Achieving the correct 1,2,3-substitution pattern on the benzene (B151609) ring is a significant challenge. Modern synthetic chemistry has made great strides in developing methods for the direct and regioselective functionalization of C-H bonds on aromatic rings.

Transition metal-catalyzed C-H activation/functionalization is a powerful strategy for introducing substituents at specific positions, often guided by a directing group. rsc.orgresearchgate.net The carboxylic acid group itself can serve as a weak coordinating directing group for ortho-C-H functionalization using ruthenium(II) catalysts. researchgate.net This allows for the introduction of various groups at the C2 position of a benzoic acid.

Palladium catalysis is widely used for the regioselective functionalization of arenes. rsc.org By employing specific directing groups, it is possible to achieve selective functionalization at positions that are typically difficult to access, such as the meta-position of benzoic acid derivatives. rsc.org Other metals, like iridium, have also been used to catalyze the regioselective oxidative cyclization of benzoic acids. acs.org

Beyond metal catalysis, strategies involving ortho-metalation directed by other functional groups are highly effective. For example, boron-directed functionalization offers a metal-free approach to achieving regioselective C-H activation. gu.se The regioselectivity of metalation on alkoxybenzoic acids can also be finely tuned by the choice of the base, with bulky lithium amides or superbases often providing different selectivity compared to alkyllithiums. researchgate.net

Table 3: Compound Names Mentioned

Compound Name
This compound
3-Ethoxy-2-fluoro-6-methoxybenzoic acid
2-Methoxybenzoic acid
3-Hydroxybenzoic acid
3-Bromobenzoic acid
2-Hydroxy-3-methoxybenzoic acid
3-Hydroxy-2-methoxybenzoic acid
3-Ethoxysalicylaldehyde
3-Ethoxy-2-(hydroxyethoxy)benzaldehyde
3-Ethoxy-4-methoxybenzaldehyde
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
2-Ethoxybenzoic acid
Diethyl sulfate
Ethyl bromide
Ethyl iodide
Potassium permanganate
Chromium trioxide

Multi-Component Reaction Sequences and Tandem Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a highly efficient synthetic strategy. researchgate.net These reactions are advantageous for their step-economy and ability to rapidly generate molecular diversity. researchgate.net While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to construct its core structure or key precursors. For instance, pyrazole (B372694) nuclei, another class of heterocyclic compounds, are often synthesized using MCRs, highlighting the broad applicability of this method. researchgate.net

Tandem processes, also known as cascade reactions, involve a sequence of intramolecular transformations where the product of the first reaction becomes the substrate for the next, without the need for isolating intermediates. An example of a relevant tandem approach is the alkylation-nitration sequence used in the synthesis of related nitrobenzoic acids. A hypothetical tandem process for this compound could involve the ortho-functionalization of a substituted benzoic acid followed by an in-situ etherification, thereby avoiding additional purification steps and reducing solvent waste. Organolithium reagents have been used in tandem processes to build up complex structures from simpler starting materials. mdpi.com

Green Chemistry Principles in Synthesis

The integration of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. This involves the careful selection of solvents and reagents, maximizing the incorporation of starting materials into the final product, and reducing waste.

Solvent-Free and Aqueous-Phase Reaction Development

Developing synthetic routes that operate in environmentally benign solvents like water or in the absence of any solvent is a cornerstone of green chemistry. The synthesis of related compounds, such as 4-(2-hydroxyethoxy)-3-methoxybenzoic acid, has been successfully performed in aqueous sodium hydroxide (B78521) solutions. mdpi.com Similarly, the synthesis of various aromatic amines has been achieved in aqueous ammonia, demonstrating the viability of water as a reaction medium for nucleophilic aromatic substitution on benzoic acid derivatives. google.com

Solvent-free synthesis offers significant environmental benefits by eliminating solvent waste and often simplifying product purification. Mechanochemical methods, such as neat grinding (NG) or liquid-assisted grinding (LAG), have been explored for the solvent-free synthesis of acylhydrazones derived from iodobenzoic acids. nih.gov This approach could potentially be adapted for the synthesis of this compound precursors. Furthermore, the solvent-free synthesis of biobased polyester (B1180765) monomers from vanillic acid, a compound structurally related to the target molecule, has been demonstrated with excellent yields and under mild conditions, highlighting the industrial potential of such processes. researchgate.net

Atom-Economy and Efficiency Assessments in Synthetic Routes

Atom economy is a critical metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. rsc.org Syntheses with high atom economy are inherently less wasteful. rsc.org For instance, in the synthesis of related alkoxy benzoic acids like p-anisic acid and p-ethoxy benzoic acid from methyl paraben, green metrics such as the E-factor (Environmental factor, mass of waste per mass of product), atom efficiency, and carbon efficiency have been evaluated to optimize the process and minimize waste. researchgate.net

MCRs are particularly noted for their high atom economy, as multiple components are combined in a single step. researchgate.net The table below provides a conceptual comparison of atom economy for different synthetic strategies.

MetricDescriptionClassical Multi-Step SynthesisTandem/MCR Approach
Atom Economy (MW of Product / Σ MW of Reactants) x 100%Often lower due to the use of stoichiometric reagents and protecting groups that are not part of the final product.Generally higher as most or all atoms from the starting materials are incorporated into the final product. researchgate.net
E-Factor Total Waste (kg) / Product (kg)Typically higher, reflecting solvent losses, reagent byproducts, and purification waste. researchgate.netTypically lower due to fewer steps, less solvent usage, and reduced purification needs. researchgate.net
Step Economy Number of individual synthetic operationsHigher number of steps, each requiring workup and purification.Lower number of steps, often single-pot procedures. researchgate.net

Sustainable Reagent Selection and Waste Minimization Strategies

The selection of reagents and the management of waste are crucial for a sustainable synthetic process. A key strategy is the avoidance of hazardous materials and heavy metals, opting instead for recyclable or less toxic alternatives. researchgate.netresearchgate.net For example, a patented method for synthesizing the precursor 3-ethoxy-4-methoxybenzaldehyde highlights the use of sodium hydroxide as a base and tetrabutylammonium (B224687) bromide as a phase transfer catalyst, which are common industrial reagents, in a process noted for its simple waste treatment. google.com

Industrial-scale waste minimization involves a multi-faceted approach. This includes adopting cleaner production technologies, conserving resources like water and fuel, and implementing robust waste treatment systems. environmentclearance.nic.in For chemical syntheses that generate acidic gases like HCl, scrubbing systems with water or alkali can be used to recover or neutralize the byproducts. environmentclearance.nic.in Effluent treatment is also critical, with strategies including in-house primary treatment of low-concentration wastewater and sending high-concentration streams to specialized facilities for evaporation, such as a spray dryer. environmentclearance.nic.in The recycling of solvents is another effective strategy to reduce both cost and environmental impact. researchgate.netresearchgate.net

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions, improving yields, and controlling selectivity.

Elucidation of Nucleophilic Aromatic Substitution Mechanisms

The introduction of ethoxy and methoxy groups onto the benzoic acid ring often proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, particularly if the ring is activated by electron-withdrawing groups. The generally accepted mechanism for SNAr is a two-step addition-elimination process. libretexts.org

Addition Step: The nucleophile (e.g., an alkoxide) attacks the aromatic carbon bearing a leaving group (like a halogen), breaking the ring's aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored, yielding the substituted product. libretexts.org

The stability of the Meisenheimer complex is key to this mechanism. It is significantly stabilized when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they can delocalize the negative charge through resonance. libretexts.org

StepDescriptionKey Features
1. Nucleophilic Attack The nucleophile (Y⁻) adds to the carbon attached to the leaving group (X).The carbon at the reaction site changes from sp² to sp³ hybridization. Aromaticity is temporarily lost. libretexts.org
2. Meisenheimer Complex A resonance-stabilized, negatively charged intermediate is formed.The negative charge is delocalized across the ring and, ideally, onto an electron-withdrawing group (EWG) at the ortho or para position. libretexts.org
3. Leaving Group Elimination The leaving group (X⁻) is expelled.Aromaticity is restored in the final product.

A more advanced and highly relevant mechanism involves the direct substitution on unprotected benzoic acids, driven by an ortho-metalated carboxylate. In this process, organolithium or Grignard reagents can displace an ortho-fluoro or methoxy group without the need to protect the carboxylic acid. researchgate.net This reaction is presumed to proceed via a pre-coordination of the organometallic reagent with the carboxylate, followed by the addition/elimination sequence. researchgate.netresearchgate.net This type of carboxylate-driven substitution provides a direct and efficient pathway to complex benzoic acid derivatives like the target compound.

Oxidative Pathways to Carboxylic Acid Formation

The synthesis of this compound, like many aromatic carboxylic acids, can be effectively achieved through the oxidation of a suitable precursor already possessing the required 1-ethoxy-2-methoxybenzene (B107308) framework. The choice of oxidative pathway is largely dependent on the nature of the substituent that is to be converted into the carboxylic acid moiety. Common and well-established methods include the oxidation of alkyl groups (benzylic oxidation) or the oxidation of aldehydes.

One of the most robust methods for preparing aromatic carboxylic acids is the oxidation of an alkyl side-chain, particularly a methyl group. libretexts.orgncert.nic.in For the synthesis of the target compound, this would involve the oxidation of 3-ethoxy-2-methoxytoluene. This reaction is typically carried out using strong oxidizing agents. Reagents such as potassium permanganate (KMnO₄) in a basic aqueous solution, followed by acidification, or hot nitric acid are effective for this transformation. ncert.nic.in A critical requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon (the carbon attached to the aromatic ring). libretexts.org Regardless of the length of the alkyl chain, the entire chain is cleaved, and the benzylic carbon is oxidized to form the carboxylic acid group. libretexts.org

Alternatively, if the precursor is 3-ethoxy-2-methoxybenzaldehyde, a milder oxidation is sufficient to convert the aldehyde group into a carboxylic acid. Aldehydes are readily oxidized to carboxylic acids by a variety of reagents, including common oxidants like potassium permanganate and chromic acid. ncert.nic.in Milder options, such as silver oxide (Ag₂O) with a base, are also effective and can be advantageous when other sensitive functional groups are present in the molecule. usda.gov This pathway is often preferred in multi-step syntheses where the aldehyde is available as an intermediate.

The table below summarizes key oxidative methods applicable to the formation of the carboxylic acid group.

Precursor CompoundOxidative MethodTypical ReagentsProduct
3-Ethoxy-2-methoxytolueneBenzylic Oxidation1. KMnO₄, NaOH, H₂O, Heat2. H₃O⁺This compound
3-Ethoxy-2-methoxytolueneBenzylic OxidationCrO₃, H₂SO₄, H₂O (Chromic Acid)This compound
3-Ethoxy-2-methoxybenzaldehydeAldehyde OxidationAg₂O, NaOHThis compound usda.gov
3-Ethoxy-2-methoxybenzaldehydeAldehyde OxidationKMnO₄, H₃O⁺This compound

Role of Catalysts and Reaction Conditions in Stereochemical Control

For an achiral molecule like this compound, the concept of stereochemical control translates to regiochemical control—the precise placement of substituents on the aromatic ring. Achieving the specific 1,2,3-substitution pattern (carboxyl, methoxy, ethoxy) requires synthetic strategies that can selectively functionalize specific C-H bonds. This is primarily accomplished through two advanced methodologies: directed ortho-metalation and transition-metal-catalyzed C-H activation.

Directed ortho-Metalation (DoM) is a powerful strategy that utilizes a functional group on the aromatic ring to direct deprotonation (metalation) to an adjacent ortho position. The carboxylate group itself is an excellent directing group. organic-chemistry.org By treating a pre-existing benzoic acid with a strong base, a specific ortho-C-H bond can be activated for subsequent reaction with an electrophile. For instance, studies on 2-methoxybenzoic acid have shown that the choice of base and reaction conditions can achieve a reversal of regioselectivity. organic-chemistry.org Treatment with s-BuLi/TMEDA at low temperatures directs metalation exclusively to the position ortho to the carboxylate (the C3 position), whereas using n-BuLi/t-BuOK directs it to the other ortho position (C6), which is also ortho to the methoxy group. organic-chemistry.org This principle allows for the stepwise and highly controlled introduction of substituents.

Transition-Metal Catalysis has emerged as a versatile tool for the regioselective functionalization of C-H bonds. Catalysts based on rhodium (Rh), iridium (Ir), palladium (Pd), and ruthenium (Ru) are widely employed for the annulation and coupling of benzoic acids. mdpi.comrsc.orgmdpi.comacs.org The regioselectivity of these reactions is governed by a combination of factors including the directing ability of the carboxyl group, the steric and electronic properties of other substituents, and the nature of the catalyst, ligands, and additives. mdpi.comresearchgate.net

For example, rhodium-catalyzed annulations of alkoxy-substituted benzoic acids with alkynes demonstrate that the regioselectivity is influenced by both steric hindrance and weak coordination effects from the alkoxy groups. mdpi.com In some cases, C-H activation occurs at the position nearest to the ether substituent due to coordination control, while in others, it occurs at the less sterically hindered position. mdpi.com Similarly, iridium-catalyzed ortho-iodination of benzoic acids shows high selectivity for the C-H bond ortho to the carboxylic acid, even when other potential directing groups are present. nih.gov The choice of catalyst and reaction conditions can thus be fine-tuned to selectively activate a specific C-H bond on a polysubstituted benzene ring, enabling the construction of the desired this compound framework.

The following table illustrates the role of catalysts and conditions in controlling regioselectivity in the synthesis of substituted benzoic acids.

Substrate TypeCatalyst SystemReaction TypeRegiochemical Outcome
2-Methoxybenzoic Acids-BuLi / TMEDAortho-MetalationFunctionalization at C3 (ortho to -COOH) organic-chemistry.org
2-Methoxybenzoic Acidn-BuLi / t-BuOKortho-MetalationFunctionalization at C6 (ortho to -OCH₃) organic-chemistry.org
3-Methoxybenzoic Acid[CpRhCl₂]₂Annulation with AlkynesC-H activation at the less sterically hindered position (C2) mdpi.com
Substituted Benzoic Acids[CpIrCl₂]₂ / NISortho-IodinationMono-iodination at the position ortho to the carboxyl group nih.gov
Benzoic AcidsPd(OAc)₂ / LigandPhthalide SynthesisFunctionalization at the ortho position to the carboxyl group rsc.org

Transformations Involving Aromatic Ring Substitution

The electronic properties of the ethoxy and methoxy groups significantly influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring.

Both the methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are activating, ortho-, para-directing substituents due to their ability to donate electron density to the aromatic ring via resonance. In this compound, the methoxy group is at the 2-position and the ethoxy group is at the 3-position. The carboxylic acid group (-COOH) is a deactivating, meta-directing group.

The directing effects of the substituents can be summarized as follows:

-OCH₃ at C2: Directs incoming electrophiles to the C1 (already substituted), C3 (already substituted), and C5 positions.

-OC₂H₅ at C3: Directs incoming electrophiles to the C2 (already substituted), C4, and C6 positions.

-COOH at C1: Directs incoming electrophiles to the C3 (already substituted) and C5 positions.

Considering the combined influence, the most likely positions for electrophilic attack are C5 and C6, and to a lesser extent C4. The ortho-position to the highly activating methoxy group (C5) and the para-position to the ethoxy group (C6) are expected to be the most favored sites for substitution. Steric hindrance from the existing substituents will also play a role in determining the final product distribution.

Halogenation: The bromination of 2,3-dimethoxybenzoic acid, a close analog, has been studied. biosynth.com The reaction of 2,3-dimethoxybenzoic acid with bromine can lead to the formation of 6-bromo-2,3-dimethoxybenzoic acid. biosynth.com This suggests that in this compound, bromination would likely occur at the C6 position, which is para to the ethoxy group and ortho to the carboxylic acid. The synthesis of 3-bromo-5-ethoxy-4-methoxybenzoic acid from 5-ethoxy-4-methoxybenzoic acid through bromination has also been reported, further supporting the susceptibility of activated benzoic acids to electrophilic bromination.

Nitration: The nitration of veratric acid (3,4-dimethoxybenzoic acid) is a well-documented reaction that typically yields 6-nitroveratric acid. patsnap.comsigmaaldrich.comsigmaaldrich.comarchive.org This indicates that the position para to one methoxy group and ortho to the other is highly activated towards nitration. By analogy, the nitration of this compound using a mixture of nitric acid and sulfuric acid is expected to favor substitution at the C6 position, which is para to the ethoxy group. Nitration at the C5 position, ortho to the methoxy group and meta to the ethoxy group, is also a possibility. It has been noted that the nitration of some dimethoxybenzoic acids can be accompanied by decarboxylation. google.com

Table 3: Predicted Products of Halogenation and Nitration of this compound Based on Analogous Reactions

ReactionReagentsPredicted Major ProductAnalogous Reaction Reference
BrominationBr₂6-Bromo-3-ethoxy-2-methoxybenzoic acidBromination of 2,3-dimethoxybenzoic acid yields the 6-bromo derivative. biosynth.com
NitrationHNO₃, H₂SO₄6-Nitro-3-ethoxy-2-methoxybenzoic acidNitration of veratric acid yields the 6-nitro derivative. patsnap.com

Note: The products are predicted based on the reactivity of analogous compounds and established principles of electrophilic aromatic substitution.

Alkoxy Group Modifications and Interconversions

The ethoxy and methoxy groups of this compound can be modified, primarily through ether cleavage reactions. The cleavage of aryl ethers is typically achieved using strong acids such as hydrobromic acid (HBr), hydroiodic acid (HI), or Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.comlibretexts.org

The selective cleavage of one alkoxy group over the other can be challenging. In the case of this compound, the reaction mechanism (Sₙ1 vs. Sₙ2) at the alkyl group of the protonated ether will influence selectivity. The methyl group of the methoxy substituent is less sterically hindered and more susceptible to an Sₙ2-type attack by a nucleophile (e.g., Br⁻ or I⁻) compared to the ethyl group of the ethoxy substituent. This might favor the cleavage of the methoxy group to yield 3-ethoxy-2-hydroxybenzoic acid. Conversely, if the reaction has more Sₙ1 character, the relative stability of the potential carbocation intermediates would be a factor.

Enzymatic methods can also be employed for dealkylation. For example, cytochrome P450 enzymes have been shown to catalyze the O-dealkylation of substituted benzoic acids. adelaide.edu.au Interestingly, one study found that while 3-methoxybenzoic acid was not oxidized, the bulkier 3-ethoxybenzoic acid underwent dealkylation by CYP199A4. adelaide.edu.au This suggests that enzymatic systems could potentially offer a degree of selectivity in the modification of the alkoxy groups of this compound.

Interconversion between alkoxy groups, for instance, converting the methoxy group to an ethoxy group or vice versa, is not a straightforward transformation and would likely require a multi-step sequence involving ether cleavage followed by re-alkylation.

Reductive and Oxidative Chemical Transformations

The carboxylic acid group of this compound can be reduced to a primary alcohol or an aldehyde using various reducing agents.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce carboxylic acids to primary alcohols sciencemadness.org. Diborane (B₂H₆) is also an effective reagent for this transformation ncert.nic.in. The reaction with LiAlH₄ typically requires an anhydrous solvent.

Reduction to Aldehyde: The direct reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. Therefore, this transformation often requires a two-step process. One common method involves first converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂). The resulting acid chloride can then be reduced to the aldehyde using a milder reducing agent, such as lithium tri-tert-butoxyaluminum hydride, or through a Rosenmund reduction using hydrogen gas and a poisoned catalyst (palladium on barium sulfate) ncert.nic.in.

Another approach involves converting the carboxylic acid into a mixed anhydride, for instance with ethyl chloroformate, which can then be hydrogenated to the corresponding benzyl (B1604629) alcohol google.com. The alcohol can subsequently be oxidized to the aldehyde google.com.

Transformation Reagent(s) Product
Reduction to AlcoholLithium aluminum hydride (LiAlH₄) sciencemadness.org(3-Ethoxy-2-methoxyphenyl)methanol
Reduction to AlcoholDiborane (B₂H₆) ncert.nic.in(3-Ethoxy-2-methoxyphenyl)methanol
Reduction to Aldehyde1. Thionyl chloride (SOCl₂) 2. Rosenmund Reduction (H₂, Pd/BaSO₄) ncert.nic.in3-Ethoxy-2-methoxybenzaldehyde

While this compound itself does not have alkyl side chains that are typically susceptible to oxidation (like a methyl or ethyl group directly attached to the benzene ring), the concept of side-chain oxidation is relevant for its precursors or derivatives. For example, if this compound were synthesized from 3-ethoxy-2-methoxytoluene, the methyl group of the toluene (B28343) derivative would be oxidized to a carboxylic acid.

Common oxidizing agents for converting an alkylbenzene to a benzoic acid include potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid wvu.edumasterorganicchemistry.com. For this reaction to proceed, the benzylic carbon must have at least one hydrogen atom attached masterorganicchemistry.com.

It is important to note that under strong oxidizing conditions, the ether linkages (ethoxy and methoxy groups) could potentially be cleaved. For instance, it has been noted that the CH₂ group of an ethoxy linkage could also be susceptible to oxidation under certain free-radical conditions masterorganicchemistry.com. However, the oxidation of the alkyl side chain to a carboxylic acid is generally the primary reaction.

Enzymatic oxidation can also occur. For example, the enzyme trans-anethole oxygenase (TAO) can catalyze the oxidation of certain phenylpropanoid compounds, but it was found to be unable to catalyze a compound with an ethoxy group on the aromatic ring, suggesting some substrate specificity against ethoxy-substituted compounds under those enzymatic conditions nih.gov.

Precursor/Derivative Oxidizing Agent Product
3-Ethoxy-2-methoxytoluenePotassium permanganate (KMnO₄) wvu.edumasterorganicchemistry.comThis compound
3-Ethoxy-2-methoxytolueneSodium dichromate (Na₂Cr₂O₇) / H₂SO₄ wvu.edumasterorganicchemistry.comThis compound

Synthesis and Manufacturing

Common Synthetic Routes and Precursors

The synthesis of di-alkoxy benzoic acids often involves multi-step processes starting from simpler, commercially available precursors. A plausible route for this compound could involve the selective etherification of a dihydroxybenzoic acid precursor. Alternatively, a methoxy-substituted benzoic acid could be further functionalized with an ethoxy group, or vice-versa. The specific choice of reagents and reaction conditions would be crucial to control the regioselectivity of the etherification steps. For instance, the synthesis of related compounds often employs Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing insight into the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that identify the different types of hydrogen and carbon atoms in a molecule. For 3-Ethoxy-2-methoxybenzoic acid, the spectra would reveal distinct signals for the carboxylic acid, the aromatic ring protons, and the methoxy (B1213986) and ethoxy groups.

While specific experimental data for this compound is not available, predicted chemical shifts can be estimated based on the analysis of similar substituted benzoic acids. nih.gov The aromatic region in the ¹H NMR spectrum would be complex due to the substitution pattern. The ethoxy group would show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The methoxy group would appear as a singlet, and the acidic proton of the carboxyl group would likely be a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum would show distinct signals for each of the 10 carbon atoms in the molecule, including the carbonyl carbon of the acid, the six aromatic carbons (two of which are substituted and four with attached protons), and the carbons of the ethoxy and methoxy groups.

Predicted ¹H and ¹³C NMR Data for this compound (Note: These are estimated values based on standard substituent effects. Actual experimental values may vary.)

¹H NMR (Proton)
Protons Predicted Chemical Shift (ppm) Multiplicity
-COOH 12.0 - 13.0 Broad Singlet
Aromatic (H-4, H-5, H-6) 6.9 - 7.8 Multiplets
-OCH₂CH₃ 3.9 - 4.2 Quartet
-OCH₃ 3.8 - 4.0 Singlet

¹³C NMR (Carbon)

Carbon Atom Predicted Chemical Shift (ppm)
C=O 168 - 173
C-2, C-3 (substituted) 145 - 160
C-1 (substituted) 120 - 130
C-4, C-5, C-6 110 - 125
-OCH₂CH₃ 63 - 68
-OCH₃ 55 - 60

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from 1D NMR and establishing the connectivity between atoms. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.com For this compound, a COSY spectrum would show correlations between adjacent protons on the aromatic ring, helping to assign their specific positions. It would also confirm the coupling between the methyl and methylene protons of the ethoxy group. libretexts.org

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to (a one-bond correlation). creative-biostructure.comlibretexts.org An HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the ethoxy group's proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to four bonds. libretexts.orgyoutube.com This is crucial for piecing together the entire molecular structure. For instance, an HMBC spectrum would show correlations from the methoxy protons to the C-2 carbon of the aromatic ring and from the ethoxy methylene protons to the C-3 carbon. Correlations from the aromatic protons to the carbonyl carbon would confirm the position of the carboxylic acid group relative to the other substituents. libretexts.org

Solid-state NMR (ssNMR) is a powerful, non-destructive method for characterizing the solid forms of chemical compounds, including identifying different crystal polymorphs. irispublishers.comirispublishers.com Polymorphism, the ability of a substance to exist in multiple crystal forms, is critical in fields like pharmaceuticals, as different polymorphs can have different physical properties. irispublishers.com

Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra show much broader signals. irispublishers.com Techniques like Magic Angle Spinning (MAS) are used to improve resolution. irispublishers.com The key advantage of ssNMR is that the chemical shifts of atoms are highly sensitive to the local molecular environment within the crystal lattice. acs.org Therefore, different polymorphs of this compound would produce distinct ¹³C ssNMR spectra, allowing for their identification and characterization. irispublishers.com ssNMR can also provide information about intermolecular interactions, such as hydrogen bonding, within the crystal structure. acs.org

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about a molecule's weight and structure. alevelchemistry.co.uk

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular mass of a compound with very high accuracy (typically to four or five decimal places). alevelchemistry.co.ukmeasurlabs.com This precision allows for the unambiguous determination of the molecular formula. measurlabs.comnih.gov For this compound (C₁₀H₁₂O₃), HRMS can distinguish its molecular formula from other combinations of atoms that might have the same nominal mass. alevelchemistry.co.uk

Calculated Exact Mass for this compound

Molecular Formula Ion Type Calculated m/z
C₁₀H₁₂O₃ [M+H]⁺ 197.08082
C₁₀H₁₂O₃ [M+Na]⁺ 219.06276

Calculations are based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected and then fragmented to produce product ions. nih.govvu.edu.au The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nist.gov

For this compound, common fragmentation pathways for benzoic acids would be expected. In negative ionization mode, the deprotonated molecule [M-H]⁻ would likely be observed. nih.gov A common fragmentation for benzoic acids is the loss of carbon dioxide (CO₂, 44 Da). nih.gov Further fragmentation could involve the loss of the ethoxy group (as ethene, C₂H₄, 28 Da) or the methoxy group (as a methyl radical, •CH₃, 15 Da). Analysis of these fragmentation patterns helps to confirm the identity and structure of the substituents on the aromatic ring. nist.govacgpubs.org

Table of Mentioned Compounds

Compound Name
This compound
3-methoxybenzoic acid
3-ethoxybenzoic acid
Carbon dioxide

Hyphenated Techniques (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful hyphenated technique for the analysis of substituted benzoic acids like this compound. This method is instrumental in determining the purity of the compound and analyzing its presence within complex mixtures. Typically, reverse-phase high-performance liquid chromatography (RP-HPLC) is employed for separation. sielc.com For instance, a method for the related compound 3-ethoxybenzoic acid uses a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com For mass spectrometric detection, volatile modifiers such as formic acid are necessary. sielc.comnih.gov

The mass spectrometer, often a quadrupole time-of-flight (QTOF) or a triple quadrupole (QQ) instrument, provides high-resolution mass data. nih.govcopernicus.org In negative ionization mode (ESI-), the compound is detected as the deprotonated molecule, [M-H]⁻. nih.gov The high mass accuracy of instruments like QTOF allows for the confirmation of the elemental composition from the measured mass-to-charge ratio (m/z). copernicus.org Furthermore, tandem mass spectrometry (MS/MS or MS²) experiments are used to fragment the precursor ion, yielding a characteristic fragmentation pattern that confirms the molecular structure and helps in distinguishing it from isomers. nih.govresearchgate.net This technique is crucial for identifying impurities and degradation products in a sample, ensuring the quality and integrity of the compound for research or synthesis applications. sielc.com The combination of chromatographic retention time and mass spectral data provides a high degree of confidence in the identification and quantification of the analyte. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a non-destructive means to probe the molecular structure of this compound by identifying its functional groups and understanding the intermolecular forces at play. researchgate.net

Characteristic Functional Group Vibrations and Band Assignments

The vibrational spectrum of this compound is characterized by the distinct absorption bands of its carboxylic acid, ethoxy, methoxy, and substituted benzene (B151609) ring moieties. While direct spectra for this specific isomer are not widely published, data from analogous compounds like 3-methoxybenzoic acid, 3-ethoxybenzoic acid, and other substituted benzoic acids allow for reliable prediction of its spectral features. nih.govresearchgate.netchemicalbook.com

The most prominent feature in the IR spectrum is the broad O-H stretching vibration of the carboxylic acid group, typically found in the 2500-3300 cm⁻¹ region, which arises from strong hydrogen bonding. The C=O stretching of the carboxyl group gives rise to a very strong and sharp band, usually between 1680 and 1710 cm⁻¹. The C-O stretching and O-H bending vibrations of the carboxylic acid are also observable.

The ethoxy and methoxy groups contribute characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ range. researchgate.net Asymmetric and symmetric C-O-C stretching vibrations from the ether linkages are expected to appear in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. The benzene ring itself produces characteristic C-C stretching vibrations within the 1430-1625 cm⁻¹ range and C-H out-of-plane bending vibrations below 900 cm⁻¹, which are indicative of the substitution pattern. researchgate.net

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations, particularly the ring breathing modes, are often strong. acs.org The C=O stretch is also Raman active.

Table 1: Predicted Vibrational Band Assignments for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹) (IR)Predicted Wavenumber (cm⁻¹) (Raman)
Carboxylic AcidO-H stretch (H-bonded)2500-3300 (broad)Weak
Carboxylic AcidC=O stretch1680-17101670-1700
Carboxylic AcidC-O stretch / O-H bend1210-1320 / 1380-1440Variable
Ether (Ar-O-C)Asymmetric C-O-C stretch1200-1275Variable
Ether (Ar-O-C)Symmetric C-O-C stretch1020-1075Variable
Alkyl (Ethoxy/Methoxy)C-H stretch2850-30002850-3000
Aromatic RingC=C stretch1450-16101580-1610 (strong)
Aromatic RingC-H out-of-plane bend750-900Weak

Spectroscopic Signatures of Intermolecular Interactions

In the solid state, benzoic acids typically exist as centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxylic acid groups. researchgate.netresearchgate.net This dimerization has a profound effect on the vibrational spectra. The most significant signature is the broadness and red-shifting of the O-H stretching band in the IR spectrum, moving from the ~3500 cm⁻¹ region for a free monomer to the 2500-3300 cm⁻¹ range for the dimer. science.gov

Simultaneously, the C=O stretching frequency is lowered (red-shifted) compared to the monomeric form due to the weakening of the carbonyl double bond as electron density is drawn into the O-H···O hydrogen bond. This shift can be on the order of 20-40 cm⁻¹. The out-of-plane O-H···O vibration of the dimer gives rise to a characteristic broad absorption centered around 920 cm⁻¹. These spectral features are definitive indicators of the hydrogen-bonded dimeric structure that dominates the solid-state form of the compound. science.govnih.gov In solution, the extent of dimerization depends on the solvent's polarity and concentration, which can be monitored by observing changes in these characteristic bands. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. recx.no

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

Although a specific crystal structure for this compound is not available in the searched literature, detailed structural parameters can be inferred from high-quality single-crystal X-ray diffraction data of closely related isomers and analogs, such as 3-methoxybenzoic acid and various alkoxybenzoic acids. researchgate.netrsc.org

The analysis would be expected to show that the benzoic acid moiety is nearly planar. researchgate.net The key structural feature in the crystal lattice is the formation of a planar, centrosymmetric dimer, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net

The conformation of the ethoxy and methoxy substituents relative to the benzene ring is determined by the torsion angles. For minimal steric hindrance, the methoxy group is often found to be nearly coplanar with the aromatic ring, while the ethoxy group may be slightly twisted. benchchem.com The precise bond lengths and angles within the aromatic ring may show slight distortions from ideal hexagonal geometry due to the electronic effects of the electron-donating ether groups and the electron-withdrawing carboxylic acid group. orientjchem.org

Table 2: Typical Bond Lengths and Angles Expected for this compound based on Analogs

ParameterBond/AngleExpected ValueSource Analog(s)
Bond LengthC=O (carboxyl)~1.25 - 1.27 Å3-methoxybenzoic acid researchgate.net
Bond LengthC-O (carboxyl)~1.28 - 1.31 Å3-methoxybenzoic acid researchgate.net
Bond LengthC-O (methoxy/ethoxy)~1.36 - 1.41 Å2-ethoxy-4-methoxybenzoic acid benchchem.com
Bond LengthO-H···O (H-bond)~2.60 - 2.65 Å3-methoxybenzoic acid researchgate.net
Bond AngleO-C-O (carboxyl)~122 - 124°
Torsion AngleC-C-O-C (ether)Variable (near planar for methoxy)2-ethoxy-4-methoxybenzoic acid benchchem.com

Co-Crystal Analysis and Supramolecular Assembly

Chromatographic and Other Separation Methodologies

Chromatographic techniques are fundamental in the analysis of this compound, enabling its separation, identification, and quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods for detailed characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity and determining the concentration of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, leveraging the compound's polarity for effective separation from impurities and related substances.

Methodologies for analyzing benzoic acid derivatives typically employ a C18 stationary phase, which provides excellent resolution for aromatic acids. rsc.orgresearchgate.net The mobile phase commonly consists of a gradient mixture of an aqueous component, often acidified with formic acid or trifluoroacetic acid (TFA) to ensure the analyte remains in its protonated form, and an organic solvent like acetonitrile. rsc.orgscirp.org This setup ensures sharp peak shapes and reproducible retention times. Detection is usually accomplished using a UV detector, as the benzene ring in this compound exhibits strong absorbance in the UV spectrum. For highly sensitive analyses or quantification in complex matrices like plasma, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) can be employed. researchgate.net

Validation of such HPLC methods involves assessing parameters like linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.netasianpubs.orgcolab.ws For instance, in the analysis of related compounds like 2-hydroxy-4-methoxybenzoic acid, linearity has been established over concentration ranges of 10–300 μg/mL with high correlation coefficients (r > 0.999). researchgate.netcolab.ws The precision of these methods is often high, with relative standard deviations (RSD) for intra-day and inter-day measurements typically falling below 3%. colab.ws

Table 1: Typical HPLC Parameters for the Analysis of Benzoic Acid Derivatives

The following table outlines common conditions used in the HPLC analysis of compounds structurally similar to this compound, which are applicable for its purity and quantification studies.

ParameterTypical Specification
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netasianpubs.org
Mobile Phase Gradient elution with Acetonitrile and 0.1% Formic Acid in Water rsc.orgscirp.org
Flow Rate 1.0 mL/min asianpubs.org
Detector UV-Vis or Photodiode Array (PDA) Detector asianpubs.org
Injection Volume 10 - 20 µL scirp.org
Temperature Ambient or controlled (e.g., 25-30 °C) asianpubs.org

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of this compound. While HPLC is often preferred for non-volatile and thermally labile compounds, GC offers high separation efficiency for volatile substances.

Direct GC analysis of carboxylic acids like this compound can be challenging due to their polarity and tendency to adsorb onto the GC column, leading to poor peak shape and low reproducibility. pjoes.com To overcome this, a derivatization step is typically required prior to analysis. pjoes.comgoogle.com The most common method is silylation, where the acidic proton of the carboxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. pjoes.comgoogle.com This process increases the volatility and thermal stability of the compound, making it amenable to GC analysis. For example, the analysis of terephthalic acid impurities and other organic acids in various samples has been successfully achieved after a trimethylsilylation pretreatment. google.com

GC-MS is particularly useful for identifying and quantifying trace-level impurities. The mass spectrometer provides structural information, confirming the identity of the target compound and any co-eluting substances. gcms.cz In the context of analyzing complex mixtures, such as those from lignin (B12514952) degradation, GC-MS has been used to identify a wide array of aromatic compounds, including benzoic acid derivatives. rsc.orgescholarship.org This highlights the technique's capability to resolve and identify structurally similar molecules in a single run. rsc.orgrsc.org For instance, a silylated GC assay for the related compound 3-Ethoxy-4-methoxybenzoic acid specifies a purity of ≥97.5%. thermofisher.com

Table 2: General Gas Chromatography (GC) Methodological Parameters

This table presents a summary of typical conditions for the GC analysis of benzoic acid derivatives, which would be applicable to this compound following derivatization.

ParameterTypical Specification
Derivatization Trimethylsilylation (TMS) using reagents like BSTFA pjoes.com
Column Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Temperature Program Ramped oven temperature (e.g., starting at 70°C, ramping to 300°C) pjoes.com
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) gcms.cz

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. DFT, particularly using functionals like B3LYP, has become a standard and reliable method for predicting molecular geometries, vibrational spectra, and electronic characteristics for a wide range of organic molecules, including benzoic acid derivatives. orientjchem.orgepstem.net These methods provide a balance between computational cost and accuracy, making them ideal for studying medium-sized molecules. orientjchem.org

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, its most stable conformation. cp2k.org For 3-Ethoxy-2-methoxybenzoic acid, calculations using DFT methods, such as with the B3LYP functional and a 6-31G(d,p) or higher basis set, can determine its equilibrium geometry. epstem.netepstem.net The process involves systematically adjusting atomic coordinates to minimize the total electronic energy of the molecule. cp2k.org

The analysis of related substituted benzoic acids shows that the benzene (B151609) ring may exhibit slight distortions from perfect planarity due to the steric and electronic effects of the substituents. orientjchem.org The carboxylic acid group, the methoxy (B1213986) group, and the ethoxy group can all influence the bond lengths and angles of the aromatic ring. The electronic structure is also significantly affected by these groups; the oxygen atoms in the ethoxy and methoxy groups are electron-donating, which influences the electron density distribution across the molecule.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: The following data are representative values based on DFT calculations reported for structurally similar benzoic acid derivatives and are intended for illustrative purposes.)

Parameter Bond Predicted Value
Bond Length C1-C2 1.40 Å
C2-O(methoxy) 1.37 Å
C3-O(ethoxy) 1.38 Å
C1-C(O)OH 1.49 Å
C=O 1.22 Å
C-OH 1.35 Å
Bond Angle C6-C1-C2 118.5°
C1-C2-C3 121.0°
C1-C2-O(methoxy) 116.0°
Dihedral Angle C2-C1-C(O)-O ~180°
C2-C3-O-C(ethyl) ~90°
C1-C2-O-C(methyl) ~180°

DFT calculations are highly effective in predicting spectroscopic data. Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. researchgate.net For this compound, characteristic vibrational frequencies for the C=O stretching of the carboxylic acid, C-O stretching of the ether groups, and various aromatic C-H and C-C vibrations can be computed. epstem.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. epstem.netfaccts.de These theoretical predictions are invaluable for interpreting experimental ¹H and ¹³C NMR spectra and confirming the molecular structure. researchgate.netmdpi.com The chemical shifts are sensitive to the electronic environment of each nucleus, which is well-described by quantum chemical models. ucl.ac.uk

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound (Note: These are representative theoretical values based on methods applied to similar compounds.)

Spectroscopic Data Group/Atom Predicted Value (and description)
Vibrational Frequencies
C=O (Carboxylic Acid) ~1720 cm⁻¹ (Stretching)
C-O (Ethers) ~1250 cm⁻¹ (Asymmetric Stretching)
O-H (Carboxylic Acid) ~3400 cm⁻¹ (Stretching, broad)
¹³C NMR Chemical Shifts
C (Carboxylic Acid) ~170 ppm
C (Aromatic, C-O) ~150-160 ppm
C (Aromatic) ~110-130 ppm
C (Methoxy) ~56 ppm
C (Ethoxy, -O-CH₂) ~65 ppm
C (Ethoxy, -CH₃) ~15 ppm
¹H NMR Chemical Shifts
H (Carboxylic Acid) ~12-13 ppm
H (Aromatic) ~7.0-7.8 ppm
H (Methoxy) ~3.9 ppm
H (Ethoxy, -O-CH₂) ~4.1 ppm (quartet)
H (Ethoxy, -CH₃) ~1.4 ppm (triplet)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. youtube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com

The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. materialsciencejournal.org For aromatic compounds like this compound, the HOMO is typically a π-orbital distributed over the benzene ring, while the LUMO is a π*-antibonding orbital. DFT calculations can provide both the energies of these orbitals and a visual representation of their spatial distribution. nih.gov Studies on similar ethoxy-substituted compounds have successfully used DFT to calculate these parameters. epstem.netnih.gov

Table 3: Predicted Frontier Molecular Orbital Properties for this compound (Note: Values are illustrative, based on calculations for analogous structures like 10-benzyl-9-(3-ethoxy-4-hydroxyphenyl)acridine-1,8-dione.) nih.gov

Parameter Predicted Value
HOMO Energy -5.9 eV
LUMO Energy -1.9 eV
HOMO-LUMO Energy Gap (ΔE) 4.0 eV

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum chemical calculations typically focus on a static, single-molecule picture at zero Kelvin, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its conformational flexibility and interactions with its environment (e.g., a solvent). tandfonline.com

The presence of rotatable single bonds in this compound—specifically the C-O bonds of the methoxy and ethoxy groups and the C-C bond of the carboxylic acid group—gives rise to multiple possible conformations. Conformational analysis aims to map the potential energy surface of the molecule to identify the most stable, low-energy conformations (energetic minima) and the energy barriers between them.

Computational studies on isomers like 2-Ethoxy-4-methoxybenzoic acid suggest that the lowest-energy conformation involves specific orientations of the substituent groups to minimize steric hindrance. For this compound, significant steric interaction is expected between the adjacent ethoxy and methoxy groups, as well as between the methoxy and carboxylic acid groups at positions 2 and 1, respectively. MD simulations can explore the rotational landscape of these bonds to predict the most populated conformations at a given temperature.

MD simulations are particularly powerful for studying how a molecule behaves in a solvent. mdpi.com The interactions between the solute (this compound) and the surrounding solvent molecules can significantly influence its conformational preferences and dynamic behavior. researchgate.net For example, in a polar solvent like water or ethanol, hydrogen bonding can occur with the carboxylic acid and ether oxygen atoms, potentially stabilizing certain conformations over others.

Studies on the solubility of related compounds like 3-methoxybenzoic acid in various organic solvents show that solvent properties play a critical role. researchgate.netbibliomed.org MD simulations can model these solute-solvent interactions explicitly, providing a detailed picture of the solvation shell and its effect on the molecule's structure and flexibility. This is crucial for understanding its behavior in realistic chemical environments, such as during a chemical reaction or a separation process. bibliomed.org

Reaction Mechanism Elucidation and Transition State Theory

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface, researchers can map out the most likely pathways for a reaction, identify high-energy intermediates, and characterize the transition states that connect reactants, intermediates, and products.

The elucidation of reaction mechanisms at a molecular level is a cornerstone of computational chemistry. For a molecule like this compound, this involves mapping the potential energy surface for various reactions it might undergo, such as electrophilic aromatic substitution, esterification of the carboxylic acid group, or ether cleavage. Density Functional Theory (DFT) is a commonly employed method for these studies, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*) to balance accuracy and computational cost.

For instance, in the context of electrophilic aromatic substitution, computational models can predict the regioselectivity by calculating the activation energy barriers for substitution at different positions on the benzene ring. The ethoxy and methoxy groups are ortho, para-directing activators. However, the steric hindrance from the adjacent substituents and the electronic interplay between the electron-donating alkoxy groups and the electron-withdrawing carboxylic acid group will influence the reaction pathway. Computational mapping can quantify these effects, providing a detailed energy profile of the reaction coordinate. While specific studies on this compound are not abundant, research on related methoxybenzoic acids demonstrates that the position of substituents significantly impacts reaction barriers. ebi.ac.uk

A critical aspect of mapping reaction pathways is the identification and characterization of transition states. A transition state represents the highest energy point along the minimum energy path between a reactant and a product and is a key concept in Transition State Theory. libretexts.org Computationally, a transition state is located as a first-order saddle point on the potential energy surface, having one imaginary frequency in its vibrational analysis. This imaginary frequency corresponds to the motion along the reaction coordinate.

For this compound, characterizing the transition states for reactions like its synthesis or degradation would involve calculating their geometries, energies, and vibrational frequencies. For example, in an SN2 reaction involving the ethoxy or methoxy group, the transition state would feature elongated carbon-oxygen bonds and a specific geometry of the incoming and outgoing groups. libretexts.org The energy of this transition state, relative to the reactants, determines the activation energy of the reaction.

Computational Method Application in Reaction Mechanism Studies Typical Output
Density Functional Theory (DFT)Mapping reaction pathways, calculating energy barriersOptimized geometries of reactants, products, and transition states; reaction energy profiles.
Transition State Theory (TST)Calculating reaction rates from transition state propertiesActivation energy (Ea), pre-exponential factor (A), rate constant (k). libretexts.org
Ab initio methodsHigh-accuracy energy calculations for key points on the potential energy surfaceHighly accurate energies for validation of DFT results.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a visual representation of the total electrostatic potential on the electron density surface of a molecule.

For this compound, the MEP map would show regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, typically in shades of blue). The negative potential regions are susceptible to electrophilic attack, while the positive regions are prone to nucleophilic attack.

In this compound, the oxygen atoms of the carbonyl, ethoxy, and methoxy groups would be centers of negative potential, making them likely sites for protonation or interaction with electrophiles. The aromatic ring, enriched by the electron-donating alkoxy groups, would also exhibit negative potential, particularly at positions ortho and para to these groups, indicating their susceptibility to electrophilic substitution. Conversely, the hydrogen atom of the carboxylic acid group would be a region of strong positive potential, consistent with its acidic nature. Studies on similar molecules, such as 3-methoxy flavones, have successfully used MEP maps to correlate electrostatic potential with biological activity. nih.gov

Molecular Region Predicted Electrostatic Potential Predicted Reactivity
Carbonyl OxygenNegativeSite for electrophilic attack and hydrogen bonding.
Alkoxy OxygensNegativeSites for electrophilic attack and coordination to metal ions.
Aromatic RingNegative (delocalized)Susceptible to electrophilic aromatic substitution.
Carboxylic Acid HydrogenPositiveAcidic proton, site for deprotonation.
Aromatic HydrogensSlightly PositiveLess likely sites for electrophilic attack.

Studies on Non-Covalent Interactions and Supramolecular Self-Assembly

Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, play a crucial role in determining the crystal structure and condensed-phase properties of organic molecules. In this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded dimers in the solid state, a common motif for carboxylic acids. conicet.gov.ar

The aromatic ring can participate in π-π stacking interactions, where the rings of adjacent molecules align in either a face-to-face or edge-to-face orientation. The presence of ethoxy and methoxy substituents can influence these interactions through steric and electronic effects. For instance, the bulkiness of the ethoxy group might hinder close packing of the aromatic rings. conicet.gov.ar

Nonlinear Optical (NLO) Properties Calculations and Electronic Excitations

Molecules with extended π-systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. researchgate.net Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to calculate the NLO properties of molecules, such as the first hyperpolarizability (β). researchgate.net

For this compound, the presence of electron-donating alkoxy groups and an electron-withdrawing carboxylic acid group attached to the benzene ring creates a push-pull system, which is a prerequisite for NLO activity. TD-DFT calculations can predict the electronic absorption spectra (related to electronic excitations) and the magnitude of the NLO response. researchgate.netacs.org These calculations help in understanding the structure-property relationships and in the rational design of new NLO materials. Studies on other push-pull organic molecules have demonstrated the utility of computational chemistry in predicting and understanding their NLO properties. researchgate.net

Property Computational Method Relevance
First Hyperpolarizability (β)(TD-)DFTQuantifies the second-order NLO response.
Electronic Absorption SpectrumTD-DFTPredicts the wavelengths of light the molecule absorbs, corresponding to electronic excitations. researchgate.net
HOMO-LUMO GapDFTThe energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, related to electronic transitions and reactivity.

Role As a Synthetic Building Block and Chemical Intermediate

Precursor in the Synthesis of More Complex Organic Molecules

The utility of substituted benzoic acids as precursors in the synthesis of complex organic molecules is well-established in medicinal chemistry. For instance, the synthesis of the tyrosine kinase inhibitor bosutinib utilizes 3-methoxy-4-hydroxybenzoic acid as a starting material mdpi.com. This synthesis involves a series of transformations including esterification, alkylation, nitration, reduction, cyclization, and amination reactions to build the final complex structure mdpi.com. By analogy, 3-ethoxy-2-methoxybenzoic acid can be envisioned as a valuable precursor for a variety of intricate molecular architectures. The carboxylic acid group can be converted into esters, amides, or acid chlorides, providing a handle for further functionalization. The ethoxy and methoxy (B1213986) groups can influence the reactivity and solubility of the molecule and its derivatives. The aromatic ring itself can undergo electrophilic substitution reactions, although the directing effects of the existing substituents would need to be considered.

The general reactivity of benzoic acid derivatives allows them to be key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals nbinno.comsarchemlabs.com. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties that can be exploited in the design and synthesis of new chemical entities.

Application as a Scaffold for Novel Compound Libraries

Combinatorial chemistry has become a powerful tool for the rapid generation of large and diverse collections of chemical compounds, known as libraries, for high-throughput screening in drug discovery and materials science nih.gov. Substituted benzoic acids are attractive scaffolds for the construction of such libraries due to their rigid core and the ability to introduce diversity at multiple points of the molecule.

A notable example is the use of 3-amino-5-hydroxybenzoic acid as a core structure for a non-peptide library of over 2000 compounds nih.gov. In this case, the benzoic acid served as the attachment point to a solid support, while the amino and hydroxy groups were variably substituted using a split/combine synthesis strategy nih.gov. This approach demonstrates the feasibility of using a substituted benzoic acid as a central scaffold to generate a library of diverse molecules. Similarly, this compound could be employed as a scaffold for combinatorial synthesis. The carboxylic acid could be used for attachment to a solid support or as a point for diversification. Further diversity could be introduced by modifying the aromatic ring or by synthesizing analogues with variations in the ether groups. The creation of such libraries allows for the efficient exploration of chemical space to identify molecules with desired biological activities or material properties nih.gov.

Strategies for Incorporation into Macromolecular Architectures (e.g., Polyesters)

The carboxylic acid functionality of this compound makes it a suitable monomer for incorporation into macromolecular architectures, particularly polyesters. Polyesters are a class of polymers that contain an ester functional group in their main chain and are widely used in various applications. The general strategy for incorporating a benzoic acid derivative into a polyester (B1180765) is through polycondensation reactions.

This typically involves the reaction of the carboxylic acid group with a diol or another molecule containing two hydroxyl groups. The reaction is an esterification that is repeated to form long polymer chains. The specific conditions for polyesterification, such as temperature, pressure, and the use of catalysts, would need to be optimized for the specific monomers being used.

The incorporation of this compound into a polyester backbone would impart specific properties to the resulting polymer. The aromatic ring would add rigidity to the polymer chain, potentially increasing its melting point and thermal stability. The ethoxy and methoxy substituents would affect the polymer's solubility, polarity, and interactions with other materials. The ability to tailor the properties of polyesters by incorporating functionalized monomers like this compound is a key advantage of this synthetic strategy.

Utility in Asymmetric and Enantioselective Synthesis (referencing general principles)

Asymmetric synthesis is a critical area of modern organic chemistry focused on the selective synthesis of a single enantiomer of a chiral molecule. Chiral auxiliaries are often employed in this context; these are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction wikipedia.orgtcichemicals.com. While there are no specific examples in the reviewed literature of this compound being used as a chiral auxiliary, the general principles of asymmetric synthesis allow for speculation on its potential utility.

For a molecule to function as a chiral auxiliary, it must itself be chiral. This compound is not chiral. However, it could be a precursor to a chiral ligand or a chiral catalyst. For instance, the benzoic acid could be functionalized with a chiral group, which could then coordinate to a metal center to create a chiral catalyst for enantioselective transformations.

The principles of enantioselective synthesis often rely on the precise three-dimensional arrangement of atoms in a catalyst or reagent to control the approach of a substrate, leading to the preferential formation of one enantiomer over the other. Chiral ligands derived from molecules like BINOL (1,1'-bi-2-naphthol) have been successfully used in a variety of enantioselective reactions, including the synthesis of helicenes nih.govresearchgate.netnih.govd-nb.info. The development of new chiral ligands is an active area of research, and substituted benzoic acids provide a versatile platform for the design of such ligands.

Development of Catalytic Ligands and Metal Complexes

The carboxylic acid group of this compound can act as a ligand, coordinating to metal ions to form metal complexes. Carboxylic acids are known to coordinate to metals in various modes, including monodentate, bidentate, and bridging fashions, leading to the formation of a wide range of coordination compounds, from simple mononuclear complexes to complex metal-organic frameworks (MOFs) uab.catnih.gov.

The resulting metal complexes can have interesting properties and applications, including in catalysis. For example, metal complexes containing Schiff base ligands derived from substituted benzoic acids have been shown to act as catalysts in various chemical transformations rsc.orgchesci.com. The electronic properties of the benzoic acid ligand, influenced by its substituents, can tune the catalytic activity of the metal center. The ethoxy and methoxy groups on this compound are electron-donating, which would increase the electron density on the carboxylate group and influence its coordination to a metal center.

The synthesis of metal complexes with this compound would typically involve the reaction of the acid with a metal salt in a suitable solvent nih.govmdpi.com. The resulting complexes could then be characterized and evaluated for their catalytic activity in various organic reactions, such as oxidations, reductions, and carbon-carbon bond-forming reactions acs.org. The development of new ligands and their corresponding metal complexes is a cornerstone of catalysis research, and this compound represents a potential candidate for the design of novel catalytic systems.

Future Directions and Emerging Research Avenues

Exploration of Novel Sustainable Synthetic Pathways

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic processes. For 3-Ethoxy-2-methoxybenzoic acid, research is anticipated to move beyond traditional synthetic methods towards greener alternatives that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the use of biocatalysis, employing enzymes or whole-cell systems to carry out specific transformations with high selectivity under mild conditions. Another area of focus is the application of green chemistry principles, such as the use of non-toxic solvents and catalysts. mdpi.comrsc.org For instance, lignin (B12514952), a complex polymer abundant in plant biomass, can be a source of benzoic acid derivatives, offering a renewable feedstock for producing compounds like this compound. rsc.org The oxidative cleavage of C-C and C-O bonds in lignin can yield a variety of aromatic precursors that can be further modified. rsc.org

Future research could focus on developing catalytic systems that enable the direct and selective ethoxylation and methoxylation of bio-derived phenolic acids. The table below illustrates a hypothetical comparison of a traditional synthetic route with a potential sustainable pathway, highlighting key green chemistry metrics.

MetricTraditional SynthesisPotential Sustainable Pathway
Starting MaterialsPetroleum-derived phenolsLignin-derived benzoic acid precursors rsc.org
SolventsChlorinated hydrocarbonsSupercritical CO2, water rsc.orgresearchgate.net
CatalystsHomogeneous mineral acidsHeterogeneous solid acids, biocatalysts
Atom EconomyModerateHigh
E-Factor (Waste/Product Ratio)HighLow

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in the production of fine chemicals, including this compound. sigmaaldrich.commetoree.commerckmillipore.commt.com Flow chemistry offers numerous advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the ability to readily scale up production. unimi.itacs.orgvapourtec.comamt.uk

A potential flow synthesis of this compound could involve a multi-step sequence where reagents are pumped through a series of interconnected reactors, each containing immobilized catalysts or reagents for a specific transformation. durham.ac.uk This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. acs.org

Automated synthesis platforms can further accelerate the discovery and optimization of reaction conditions. sigmaaldrich.commetoree.commerckmillipore.com By systematically varying reaction parameters, these systems can rapidly identify the optimal conditions for the synthesis of this compound and its derivatives, significantly reducing the time and resources required for process development.

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. longdom.orgibs.re.krnih.govnih.gov For this compound, advanced computational modeling can provide valuable insights into its electronic structure, reactivity, and intermolecular interactions. ucl.ac.ukacs.orgnih.gov

DFT calculations can be employed to:

Predict spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) to aid in characterization.

Elucidate reaction mechanisms for its synthesis, identifying transition states and intermediates to optimize reaction conditions. acs.org

Model its interactions with biological targets or material surfaces, guiding the design of new functional molecules.

Screen for potential polymorphs and predict their relative stabilities, which is crucial for applications in pharmaceuticals and materials science.

The following table presents a hypothetical comparison of experimentally determined and DFT-calculated properties for this compound, illustrating the predictive power of computational modeling.

PropertyExperimental Value (Hypothetical)DFT-Calculated Value (B3LYP/6-311G**)
Dipole Moment (Debye)2.52.45
HOMO-LUMO Gap (eV)5.85.92
13C NMR Chemical Shift (Carboxyl Carbon, ppm)168.5169.1

Development of Analytical Probes and Detection Methodologies

The development of sensitive and selective analytical methods is crucial for quantifying this compound in various matrices. Future research is expected to focus on the design of novel analytical probes and sensors for its rapid and efficient detection.

Given its phenolic and carboxylic acid functionalities, electrochemical sensors offer a promising avenue for the detection of this compound. mdpi.comnih.govmdpi.comuniroma1.itresearchgate.net These sensors can be fabricated by modifying electrode surfaces with materials that selectively interact with the analyte, leading to a measurable electrical signal.

Another exciting area is the development of fluorescent probes. nih.govnih.govacs.orgmdpi.comresearchgate.net These probes can be designed to exhibit a change in their fluorescence properties upon binding to this compound, enabling its detection with high sensitivity. The design of such probes could be based on mechanisms like photoinduced electron transfer (PeT) or Förster resonance energy transfer (FRET). nih.gov

Role in Advanced Materials Science Beyond Basic Properties

The unique molecular structure of this compound, with its combination of a rigid aromatic ring and flexible alkoxy groups, makes it an interesting building block for advanced materials.

One area of exploration is its potential use in the formation of liquid crystals. nih.govnih.gov The ability of benzoic acid derivatives to form hydrogen-bonded dimers can lead to the self-assembly of ordered structures with liquid crystalline properties. nih.gov By modifying the alkoxy chains, it may be possible to tune the mesophase behavior and create materials for optical and electronic applications.

Furthermore, this compound could serve as a ligand for the synthesis of metal-organic frameworks (MOFs). wpi.edunih.govresearchgate.netbrieflands.comnih.gov MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The specific functional groups on the benzoic acid ligand would influence the structure and properties of the resulting MOF.

The incorporation of this compound into polymer structures is another promising research direction. researchgate.netmdpi.commdpi.com It could be used as a monomer or a modifying agent to impart specific properties, such as thermal stability or altered solubility, to the resulting polymer.

Q & A

Q. What are the key considerations for synthesizing 3-ethoxy-2-methoxybenzoic acid in a laboratory setting?

  • Methodological Answer : Synthesis typically involves etherification and carboxylation steps. For example, nitration of a methoxy-substituted benzoic acid precursor (e.g., 3-methoxybenzoic acid) under controlled conditions (45–50°C with HNO₃ and H₂SO₄) can introduce nitro groups, followed by reduction and ethoxy substitution . Recrystallization using ethanol or aqueous mixtures ensures purification. Safety protocols for handling strong acids (e.g., HNO₃) and volatile solvents must be prioritized .

Q. How can researchers confirm the purity of synthesized this compound?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is standard for assessing purity. Complementary techniques like melting point analysis (e.g., mp 69–70°C for structurally similar compounds ) and Thin-Layer Chromatography (TLC) using silica gel plates can validate homogeneity. For crystalline derivatives, X-ray diffraction provides structural confirmation .

Q. What spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, ethoxy at δ 1.3–1.5 ppm).
  • IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 210 for C₁₀H₁₀O₄) validate the molecular formula .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Methodological Answer : Contradictions may arise from tautomerism or solvent effects. Use deuterated solvents (e.g., DMSO-d₆) to stabilize hydrogen bonding. Compare experimental data with computational predictions (e.g., density functional theory for NMR chemical shifts) . Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. What strategies optimize the regioselective introduction of ethoxy and methoxy groups?

  • Methodological Answer : Protecting group chemistry is critical. For example, selectively protect the hydroxyl group on benzoic acid with tert-butyldimethylsilyl (TBDMS) before introducing methoxy via methyl iodide. Deprotection followed by ethoxy substitution (using ethyl bromide/K₂CO₃) ensures regioselectivity. Monitor reaction progress via TLC .

Q. How do solvent polarity and temperature influence the crystallization behavior of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance solubility at elevated temperatures, while gradual cooling in ethanol promotes crystal nucleation. Dihedral angles between substituents (e.g., 5–10° for methoxy-ethoxy groups) affect packing efficiency, as observed in X-ray studies of analogs .

Data Contradiction and Analysis

Q. How should researchers address discrepancies between experimental and computational data (e.g., dipole moments)?

  • Methodological Answer : Re-evaluate computational parameters (e.g., basis sets, solvation models). For example, using the B3LYP/6-311+G(d,p) level in Gaussian software improves agreement with experimental dipole moments. Cross-validate with alternative methods like MP2 or CCSD(T) .

Methodological Comparison Table

Technique Application Example from Evidence
X-ray Diffraction Confirm molecular geometry and crystal packing3-Ethoxycarbonyl-2-hydroxy-6-methoxy-4-methylbenzoic acid structure
Recrystallization Purification using ethanol/water mixtures3-Methoxy-2-nitrobenzoic acid purification
HPLC-UV Purity assessment (λ = 254 nm)Analogous benzoic acid derivatives

Safety and Compliance

  • Handling : Use nitrile gloves and fume hoods for acid reactions .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of ethoxy groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.